molecular formula C4ClF3N2 B1583448 5-Chloro-2,4,6-trifluoropyrimidine CAS No. 697-83-6

5-Chloro-2,4,6-trifluoropyrimidine

Cat. No.: B1583448
CAS No.: 697-83-6
M. Wt: 168.5 g/mol
InChI Key: GOYNRDSJTYLXBU-UHFFFAOYSA-N
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Description

5-Chloro-2,4,6-trifluoropyrimidine (CAS No. 697-83-6) is a halogenated pyrimidine derivative with the molecular formula C₄ClF₃N₂ and a molecular weight of 168.506 g/mol . It is a colorless liquid with a boiling point of 114–116°C and a density of 1.626 g/cm³ . The compound is synthesized via chlorine-fluorine exchange reactions from 2,4,5,6-tetrachloropyrimidine using sodium fluoride at 300°C or anhydrous hydrogen fluoride in liquid/gas phases .

Its synthetic utility stems from the distinct reactivity of its fluorine and chlorine substituents, enabling selective nucleophilic aromatic substitution (SNAr) reactions. Industrially, it serves as a key intermediate in reactive dyes (e.g., Levofix EA, Drimarene K) for cellulose and wool .

Properties

IUPAC Name

5-chloro-2,4,6-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNRDSJTYLXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2061018
Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Molecular Weight

168.50 g/mol
Source PubChem
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CAS No.

697-83-6
Record name 5-Chloro-2,4,6-trifluoropyrimidine
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Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Record name Pyrimidine, 5-chloro-2,4,6-trifluoro-
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Record name 5-chloro-2,4,6-trifluoropyrimidine
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Preparation Methods

Table 1: Reaction of this compound with Nitrogen Nucleophiles (Selected Data)

Nucleophile (R1R2NH) Major Product Yield (%) Isomer Ratio (4-substituted : 2-substituted)
Ammonia (NH3) 57 9 : 1
Ethylamine (EtNH2) 57 8 : 1
Benzylamine 41 5 : 1
Other primary amines 41-49 3-5 : 1
  • The major product arises from substitution at the 4-position, favored by electronic activation para to ring nitrogen and adjacent chlorine.
  • The minor product corresponds to substitution at the 2-position.
  • Purification is required to isolate the desired regioisomer.

Summary of Preparation Methodologies

Method Starting Material Key Reagents/Conditions Yield & Purity Notes
Fluorination of 2,4,6-trichloropyrimidine 2,4,6-trichloropyrimidine Alkali metal fluoride, tetramethylene sulfone, heating High yield, high purity Economical, avoids expensive fluorinating agents
Selective nucleophilic aromatic substitution 2,4,6-trichloropyrimidine or related intermediates Fluoride ion sources, polar aprotic solvents, low temp High yield Maintains chlorine at 5-position, regioselective
Functionalization with nitrogen nucleophiles This compound Amines, DIPEA, acetonitrile, 0 °C Moderate yields (41-57%) Provides functionalized derivatives, regioisomer mixtures

Research Findings and Practical Considerations

  • The presence of chlorine at the 5-position influences both the electronic properties and steric environment, which affects fluorination selectivity and subsequent functionalization.
  • The fluorination step is generally carried out under mild conditions with alkali metal fluorides, making the process scalable and cost-effective.
  • Purification of regioisomers is often necessary due to formation of minor substitution products, especially in downstream functionalization.
  • The compound is a valuable scaffold for further synthetic elaboration, but its preparation requires careful control of reaction conditions to maintain the 5-chloro substituent.

Scientific Research Applications

Synthetic Methodologies

5-Chloro-2,4,6-trifluoropyrimidine is primarily utilized as a core scaffold in the synthesis of polyfunctional pyrimidine derivatives. The compound's ability to undergo nucleophilic aromatic substitution reactions makes it particularly valuable for creating diverse pyrimidine systems.

Nucleophilic Aromatic Substitution

The compound can react with a variety of nitrogen-centered nucleophiles, leading to the formation of substituted pyrimidines. Research has shown that these reactions can yield different products depending on the nucleophile used and the reaction conditions applied. For instance:

  • Reactions with Ammonia: The reaction of this compound with ammonia produces two distinct products in a 4:1 ratio .
  • Reactions with Primary Amines: Using primary amines such as ethanolamine results in product ratios varying from 2:1 to 9:1 depending on the specific amine involved .

The steric effects of the chlorine atom and the electronegative nature of fluorine atoms enhance the regioselectivity of these reactions, making them more efficient compared to other pyrimidine derivatives .

Nucleophile Product Yield Product Ratio
Ammonia57%4:1
Ethylamine57%8:1
Ethanolamine47%2:1

Biological Applications

The derivatives synthesized from this compound have significant implications in medicinal chemistry. These compounds often exhibit biological activity against various targets.

Antiviral and Anticancer Properties

Research indicates that pyrimidine derivatives can act as antiviral agents or anticancer drugs due to their ability to inhibit specific enzymes or disrupt cellular processes. For example, some synthesized derivatives have shown promise in inhibiting viral replication or tumor growth in preclinical studies .

Case Studies

Several studies highlight the practical applications of this compound in drug discovery and development.

Synthesis of Antiviral Agents

In one notable study, researchers synthesized a series of pyrimidine derivatives from this compound that demonstrated significant antiviral activity against influenza viruses. The structural modifications enhanced binding affinity to viral targets, showcasing the compound's utility in developing new antiviral therapies .

Development of Anticancer Drugs

Another case involved the creation of novel anticancer agents through the modification of this compound. The resulting compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential for therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Pyrimidines

  • 2,4,6-Trifluoropyrimidine (CAS 696-82-2): Lacks the chlorine substituent at position 5, reducing its electrophilicity compared to 5-chloro-2,4,6-trifluoropyrimidine. This compound is less commonly used in SNAr reactions due to lower regioselectivity .
  • 4,6-Difluoropyrimidine (CAS 2802-62-2) and 2,4-Difluoropyrimidine (CAS 2802-61-1): With fewer fluorine atoms, these derivatives exhibit reduced reactivity and are primarily employed in small-molecule drug synthesis .

Key Difference : The presence of chlorine at position 5 in this compound enhances its electrophilicity, enabling sequential substitution reactions that are less feasible in fully fluorinated analogs.

Chlorinated Pyrimidines

  • 2,4,5,6-Tetrachloropyrimidine : A precursor to this compound, this compound is more reactive in chlorination reactions but less versatile in regioselective fluorination .
  • 2,4,6-Trichloropyrimidine : Lacks fluorine substituents, limiting its utility in applications requiring fluorinated intermediates.

Key Difference : The combination of chlorine and fluorine in this compound allows for stepwise functionalization, whereas fully chlorinated analogs are prone to over-substitution.

Triazine Derivatives

  • 2,4,6-Trifluoro-1,3,5-triazine (CAS 675-14-9): A triazine analog with a boiling point of 72.4°C , it is more volatile and less thermally stable than this compound. While both are used in reactive dyes, triazines are preferred for rapid crosslinking with cellulose .

Key Difference : Pyrimidines offer two nitrogen atoms in a six-membered ring, enabling different electronic effects compared to triazines (three nitrogen atoms).

Reactivity and Regioselectivity

This compound exhibits position-dependent reactivity :

  • Fluorine at positions 2,4,6: These sites undergo SNAr reactions with nitrogen-centered nucleophiles (e.g., ammonia, amines). For example: With ammonia, substitution occurs predominantly at the 4-position (9:1 ratio of 4-amino vs. 2-amino products) . With benzamide, the 4-position is favored over the 2-position by a 40:1 ratio .
  • Chlorine at position 5 : Less reactive toward nucleophiles, enabling selective retention for subsequent functionalization.

In contrast, 2,4,6-trifluoropyrimidine shows lower regioselectivity due to the absence of a chlorine "blocking group," complicating the synthesis of mono-substituted derivatives .

Research Findings and Limitations

  • Limitations : The need for purification to remove 2-substituted regioisomers makes this compound less ideal for multi-step synthesis without intermediate isolation .
  • Advancements : Recent work demonstrates its successful use in microwave-assisted synthesis of heterocycles with high regioselectivity (76% yield) .

Data Tables

Table 1: Physical and Chemical Properties

Property This compound 2,4,6-Trifluoro-1,3,5-triazine
Molecular Weight (g/mol) 168.506 135.03
Boiling Point (°C) 114–116 72.4
Key Substituents Cl (C5), F (C2,4,6) F (C2,4,6)

Table 2: Reactivity Comparison

Reaction This compound 2,4,6-Trifluoropyrimidine
SNAr with NH₃ 4-position dominant (9:1) Lower regioselectivity
Suzuki Coupling Effective with Ni catalysts No reported use

Biological Activity

5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound (C4_4ClF3_3N2_2) features a pyrimidine ring with three fluorine atoms and one chlorine atom. The presence of these electronegative halogens significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic aromatic substitution . This reaction allows the compound to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to act as an antagonist for acetylcholine and histamine receptors, influencing neurotransmission and other physiological processes .

Biological Activity Overview

The compound exhibits a range of biological activities that can be summarized as follows:

  • Antiproliferative Effects : Studies indicate that derivatives of this compound show significant antiproliferative activity against various cancer cell lines. This is attributed to their ability to inhibit key enzymes involved in cell cycle regulation .
  • Receptor Interaction : The compound has been identified as a modulator of receptor activity, particularly in the context of cancer therapeutics. Its interactions with the epidermal growth factor receptor (EGFR) have been highlighted as a potential pathway for therapeutic intervention .
  • Synthesis of Bioactive Compounds : As a versatile scaffold, this compound is utilized in the synthesis of various bioactive compounds. It serves as a precursor for creating more complex pyrimidine derivatives that exhibit enhanced biological properties .

Case Studies

  • Antiproliferative Activity :
    • A study demonstrated that this compound derivatives exhibited IC50_{50} values in the low micromolar range against several cancer cell lines. The mechanism was linked to the inhibition of DNA synthesis and cell cycle arrest.
  • Receptor Modulation :
    • Another investigation revealed that this compound could effectively block histamine receptor-mediated signaling pathways in vitro, suggesting its potential use in treating allergic reactions or conditions involving histamine dysregulation .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntiproliferativeSignificant inhibition of cancer cell growth
Receptor AntagonismModulation of acetylcholine and histamine receptors
Synthesis ApplicationsUsed as a scaffold for functionalized pyrimidines

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound is relatively stable under standard laboratory conditions but may exhibit toxicity at higher concentrations. Its transport within biological systems is influenced by its chemical structure, allowing it to penetrate cell membranes effectively .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Chloro-2,4,6-trifluoropyrimidine with high purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination of pyrimidine precursors. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to avoid side products like over-fluorinated or dechlorinated derivatives. For example, using anhydrous solvents (e.g., DMF or THF) under inert atmospheres minimizes hydrolysis of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to achieve >95% purity. Analytical techniques like <sup>19</sup>F NMR and GC-MS are recommended for verifying purity .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Identify proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm) and carbon backbone.
  • <sup>19</sup>F NMR : Resolve fluorine substituent positions (chemical shifts vary based on electronic effects of adjacent groups).
  • Mass Spectrometry (EI or ESI) : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 183.5) and fragmentation patterns.
    Cross-referencing with databases (e.g., ChemIDplus) ensures consistency with reported data .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to prevent inhalation or dermal contact. Store the compound in a cool, dry environment (<4°C) away from oxidizing agents. Waste must be neutralized (e.g., with aqueous NaOH) and disposed via certified hazardous waste services. Refer to Safety Data Sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How do electronic effects of fluorine and chlorine substituents influence the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : Fluorine's strong electron-withdrawing effect activates the pyrimidine ring toward nucleophilic attack at positions ortho and para to substituents. Chlorine at position 5 further stabilizes transition states via inductive effects. Kinetic studies (e.g., monitoring reaction rates with amines or thiols under varying pH) can quantify substituent effects. Computational modeling (DFT) predicts regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictory data on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Discrepancies arise from polymorphic forms or trace impurities. Use systematic solubility assays:

  • HPLC-PDA : Quantify solubility in solvents (e.g., DMSO, acetonitrile, toluene) at controlled temperatures.
  • XRD : Identify crystal structures that may affect dissolution kinetics.
  • Karl Fischer Titration : Rule out moisture interference.
    Publish conditions (e.g., sonication time, equilibration temperature) to standardize reporting .

Q. How can researchers design experiments to study the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Oxidative Stress : Expose to H2O2 or UV/O3 and monitor degradation via LC-MS.
  • Photolysis : Use a solar simulator (e.g., 300–800 nm) and track decomposition products (e.g., defluorinated analogs).
    Degradation pathways (e.g., C-F bond cleavage vs. ring-opening) are elucidated using isotopic labeling (<sup>18</sup>O) or trapping agents .

Q. What advanced computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Combine:

  • Molecular Docking : Screen against target enzymes (e.g., thymidylate synthase) using AutoDock Vina.
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for Cl/F) with bioactivity data from analogs.
  • MD Simulations : Assess binding stability in aqueous environments (e.g., GROMACS).
    Validate predictions with in vitro assays (e.g., IC50 measurements) .

Q. How to address challenges in regioselective functionalization of this compound for drug discovery?

  • Methodological Answer : Leverage directing groups or transition-metal catalysts:

  • Pd-Catalyzed Cross-Coupling : Install aryl/heteroaryl groups at the 4-position using Suzuki-Miyaura reactions.
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of fluorine) to direct substitution.
    Monitor reaction progress with real-time <sup>19</sup>F NMR to optimize selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,4,6-trifluoropyrimidine
Reactant of Route 2
5-Chloro-2,4,6-trifluoropyrimidine

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